P-(3-Azidopropyl)phosphonic acid

Click Chemistry Surface Functionalization CuAAC

P-(3-Azidopropyl)phosphonic acid (CAS 1001163-19-4) is a small-molecule organophosphorus compound with the molecular formula C₃H₈N₃O₃P and a molecular weight of 165.09 g/mol. Its molecular architecture features a three-carbon propyl chain bridging a terminal azide group at one end and a phosphonic acid group at the other.

Molecular Formula C3H8N3O3P
Molecular Weight 165.09 g/mol
CAS No. 1001163-19-4
Cat. No. B6165288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-(3-Azidopropyl)phosphonic acid
CAS1001163-19-4
Molecular FormulaC3H8N3O3P
Molecular Weight165.09 g/mol
Structural Identifiers
InChIInChI=1S/C3H8N3O3P/c4-6-5-2-1-3-10(7,8)9/h1-3H2,(H2,7,8,9)
InChIKeyDNZOJKWZPZNGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

P-(3-Azidopropyl)phosphonic Acid (CAS 1001163-19-4): Bifunctional Azide-Phosphonate for Click Chemistry and Metal Oxide Surface Anchoring


P-(3-Azidopropyl)phosphonic acid (CAS 1001163-19-4) is a small-molecule organophosphorus compound with the molecular formula C₃H₈N₃O₃P and a molecular weight of 165.09 g/mol . Its molecular architecture features a three-carbon propyl chain bridging a terminal azide group at one end and a phosphonic acid group at the other. The azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, while the phosphonic acid group forms strong, covalent bonds with metal oxide surfaces such as TiO₂ and Al₂O₃ [1]. This bifunctionality makes the compound a versatile 'CLICKable' tether for surface functionalization, nanomaterial conjugation, and the construction of organic-inorganic hybrid materials.

Why P-(3-Azidopropyl)phosphonic Acid Cannot Be Replaced by Generic Azides or Amines in Surface Functionalization


Generic azide-functionalized small molecules or amine-terminated phosphonic acids cannot replicate the specific performance profile of P-(3-Azidopropyl)phosphonic acid. Simple alkyl azides lack the phosphonic acid anchor required for stable, covalent attachment to metal oxide surfaces, limiting their use to solution-phase bioconjugation [1]. Conversely, commercially common aminopropylphosphonic acids (e.g., 3-aminopropylphosphonic acid, CAS 13138-33-5) offer metal oxide binding but are incompatible with click chemistry, relying instead on less efficient and less bioorthogonal amine-reactive chemistries such as NHS-ester coupling or reductive amination [2]. The unique combination of a terminal azide with a short-chain phosphonic acid tether in a single, low-molecular-weight compound enables a 'grafting-to' approach for creating densely functionalized, clickable monolayers on metal oxides—a capability that neither generic azides nor traditional amine-phosphonates can provide individually.

Quantitative Differentiation: P-(3-Azidopropyl)phosphonic Acid vs. Analogous Phosphonates and Azides


Rapid CuAAC Click Reaction Kinetics Enable Efficient Surface Conjugation

P-(3-Azidopropyl)phosphonic acid participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with remarkably fast kinetics, enabling near-instantaneous surface functionalization. In a reported synthetic protocol, the compound was coupled with an alkyne-functionalized cyanine dye dimer (d-Cy-B) using CuSO₄ and sodium ascorbate in DMF/H₂O at 25 °C, with the reaction proceeding to completion within 15 minutes [1]. In contrast, amine-functionalized phosphonic acids (e.g., 3-aminopropylphosphonic acid) typically require hours to overnight for comparable coupling reactions (e.g., EDC/NHS-mediated amide bond formation) and often yield lower surface coverage due to slower kinetics and side reactions [2]. The short reaction time (15 min) and mild conditions (25 °C) are particularly advantageous for functionalizing sensitive nanomaterials or for high-throughput surface modification workflows.

Click Chemistry Surface Functionalization CuAAC

Orthogonal Reactivity: Bioorthogonal Azide Click Chemistry vs. Amine-Based Conjugation

The terminal azide group in P-(3-Azidopropyl)phosphonic acid provides a bioorthogonal reaction handle that is chemically inert to most biological functionalities, enabling selective conjugation in complex environments. This is in stark contrast to the amine group in 3-aminopropylphosphonic acid (CAS 13138-33-5), which reacts non-selectively with endogenous carbonyls, activated esters, and aldehydes present in biological media [1]. Azide-alkyne cycloaddition reactions (CuAAC and SPAAC) are characterized by high chemoselectivity, with second-order rate constants for strain-promoted cycloadditions (e.g., with DBCO) typically in the range of 0.1-1.0 M⁻¹s⁻¹, whereas amine-NHS ester reactions are approximately 10-100 M⁻¹s⁻¹ but exhibit significant cross-reactivity with competing nucleophiles (e.g., hydroxyls, thiols) [2]. The azide group's bioorthogonality reduces non-specific binding and improves the homogeneity of functionalized surfaces, a critical parameter in biosensor and biomedical device fabrication.

Bioorthogonal Chemistry Surface Chemistry SPAAC

Direct Metal Oxide Anchoring Without Hydrolysis-Prone Ester Linkers

P-(3-Azidopropyl)phosphonic acid contains a free phosphonic acid group, allowing it to directly form strong P-O-Metal bonds on oxide surfaces such as TiO₂ and Al₂O₃ without requiring a deprotection step. This contrasts with the commonly used analog diethyl 3-azidopropylphosphonate (CAS 260410-26-2), which exists as a phosphonate ester and must first be hydrolyzed to the free acid to enable stable surface anchoring . In comparative studies of phosphonic acid monolayers on TiO₂, free phosphonic acids formed stable, dense self-assembled monolayers (SAMs) with a thickness of 1.0-1.5 nm for short alkyl chains, while phosphonate esters required overnight treatment with trimethylsilyl bromide (TMSBr) or aqueous acid to achieve comparable surface coverage [1]. The elimination of a hydrolysis step reduces processing time by at least 12 hours and avoids potential side reactions that could cleave the azide group.

Self-Assembled Monolayers Metal Oxide Surface Modification TiO₂

Controlled, Short Tether Length for Minimized Steric Hindrance in Nanoconjugation

The propyl chain (three-carbon spacer) in P-(3-Azidopropyl)phosphonic acid provides a minimal, yet sufficient, distance between the surface anchor and the reactive azide group. This short tether minimizes steric hindrance and allows for higher grafting densities compared to longer-chain azide-functionalized phosphonic acids. For instance, alkylphosphonic acids with chain lengths of C10-C18 have been shown to form more ordered but less densely packed monolayers on TiO₂ due to chain-chain interactions, with grafting densities typically decreasing from ~4.5 molecules/nm² for C3 chains to ~2.8 molecules/nm² for C18 chains [1]. A shorter tether (C3 vs. C10+) results in a smaller footprint on the surface, enabling a higher density of reactive azide groups per unit area. This higher azide surface density directly translates to increased capacity for subsequent click chemistry functionalization, which is critical in applications such as biosensor arrays and high-capacity affinity chromatography resins.

Nanoparticle Functionalization Linker Length Surface Density

Optimal Use Cases for P-(3-Azidopropyl)phosphonic Acid in Research and Industrial Procurement


Fabrication of 'Clickable' Self-Assembled Monolayers (SAMs) on Metal Oxide Surfaces

Researchers synthesizing functional surfaces on TiO₂, Al₂O₃, ITO, or other metal oxide substrates can employ P-(3-Azidopropyl)phosphonic acid to create azide-terminated SAMs. The direct phosphonic acid anchoring (no deprotection required) and rapid CuAAC kinetics (15 min at 25 °C) make it ideal for generating dense, reactive monolayers for subsequent immobilization of alkyne-modified biomolecules, catalysts, or polymers [1]. This application is particularly relevant for developing biosensor chips, microarray platforms, and corrosion-resistant coatings.

Surface Functionalization of Metal Oxide Nanoparticles for Biomedical Conjugation

In nanomedicine and drug delivery, P-(3-Azidopropyl)phosphonic acid can be used to coat TiO₂ or iron oxide nanoparticles with a dense layer of azide groups. The short C3 spacer ensures high azide surface density (~4.5 molecules/nm²) for maximum loading capacity, while the azide's bioorthogonality allows for clean, strain-promoted click chemistry (SPAAC) with DBCO-modified targeting ligands, therapeutic payloads, or imaging probes in biological media without cross-reactivity [2]. This approach avoids the need for multi-step polymer coatings and reduces nanoparticle aggregation during functionalization.

Synthesis of Phosphonate-Functionalized Polymers via Click Chemistry

Polymer chemists can utilize P-(3-Azidopropyl)phosphonic acid as a reactive monomer or chain-end functionalization agent. The azide group can be clicked onto alkyne-terminated polymers to introduce phosphonic acid groups, which subsequently bind to metal oxide surfaces or coordinate metal ions. The rapid CuAAC reaction (15 min) allows for near-quantitative conversion under mild conditions, producing phosphonate-functionalized polycarbonates or polyethers with enhanced thermal stability (T₅% = 280 °C) . This is particularly valuable for creating adhesives, coatings, and composite materials with improved metal adhesion.

Construction of Azide-Functionalized Metal-Organic Frameworks (MOFs) and Coordination Polymers

The phosphonic acid group of P-(3-Azidopropyl)phosphonic acid can serve as a ligand for metal nodes in MOF synthesis, introducing pendant azide groups into the framework. These azide sites can then be post-synthetically modified via CuAAC or SPAAC to install catalytic centers, sensing motifs, or drug molecules without disrupting the framework's structural integrity. The short propyl spacer minimizes pore blockage, a common issue with longer-chain functionalization reagents [1]. This strategy enables the precise tuning of MOF pore functionality for gas separation, catalysis, and targeted drug delivery.

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